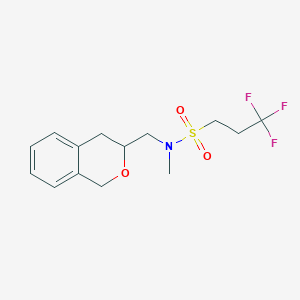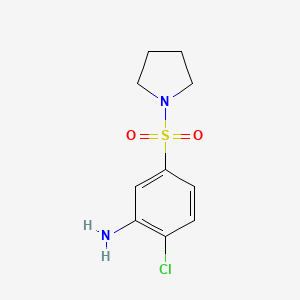
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methylphenol followed by esterification with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions with electrophiles, leading to further functionalization.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride are typical.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted derivatives with functional groups such as azides or thiols.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Hydrolysis: Products include 4-chloro-3-methylphenol and 2,5-dichloro-4-methoxybenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonate esters.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate ester linkage is particularly reactive towards nucleophiles, leading to the formation of new covalent bonds. The chlorine atoms on the aromatic rings can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar reactivity but lacking the sulfonate ester linkage.
2,5-Dichloro-4-methoxybenzenesulfonic acid: Similar in structure but without the ester linkage to 4-chloro-3-methylphenol.
4-Methylphenyl 2,5-dichlorobenzene-1-sulfonate: Similar but with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group on the aromatic rings allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O4S/c1-8-5-9(3-4-10(8)15)21-22(18,19)14-7-11(16)13(20-2)6-12(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQHKDXSPQJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)




![N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE](/img/structure/B2706956.png)



![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)


![5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide](/img/structure/B2706969.png)
![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
